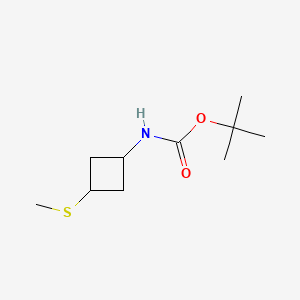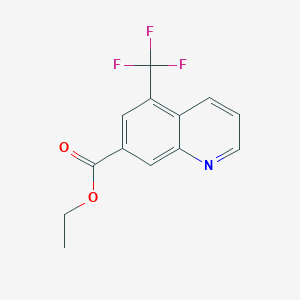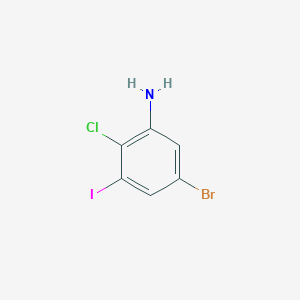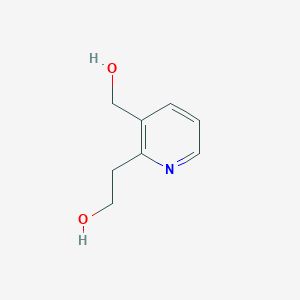
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N This compound features a hydroxymethyl group attached to the third position of the pyridine ring and an ethanol group attached to the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde, followed by reduction. This method typically requires the use of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halides and organometallic compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different alcohol derivatives.
科学的研究の応用
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism by which 2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
3-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyl group attached to the third position of the pyridine ring.
2-Pyridineethanol: Similar structure but without the hydroxymethyl group.
Uniqueness
2-(3-(Hydroxymethyl)pyridin-2-yl)ethanol is unique due to the presence of both hydroxymethyl and ethanol groups, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
1240725-48-7 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H11NO2/c10-5-3-8-7(6-11)2-1-4-9-8/h1-2,4,10-11H,3,5-6H2 |
InChIキー |
ZOJTZLYHVUFTAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


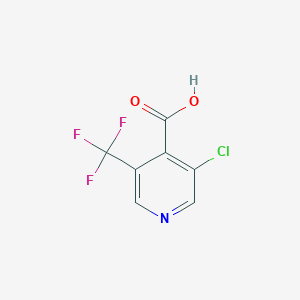
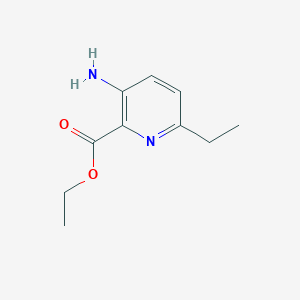
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)
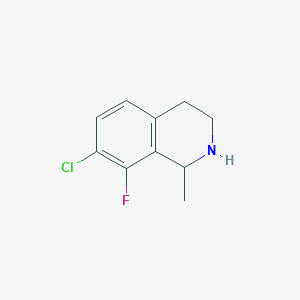
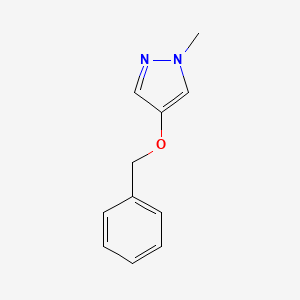
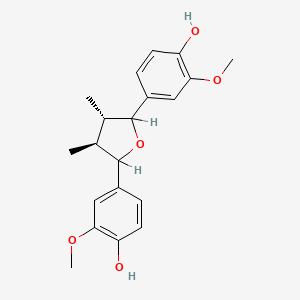
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
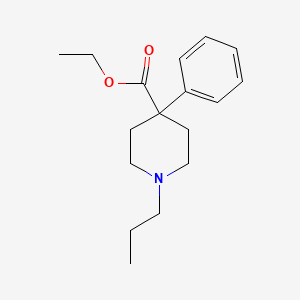
![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
